3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid
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Overview
Description
3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid is an organic compound with the molecular formula C13H17NO3. It is a derivative of valine, an essential amino acid, and features a formamido group attached to a 3-methylphenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid typically involves the reaction of valine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the formamido group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid
- 3-Methyl-2-[(pyridin-4-yl)formamido]butanoic acid
Uniqueness
3-Methyl-2-[(3-methylphenyl)formamido]butanoic acid is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C13H17NO3 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-8(2)11(13(16)17)14-12(15)10-6-4-5-9(3)7-10/h4-8,11H,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
HODWPRQQRJVYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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